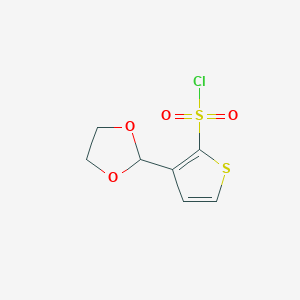

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, highlights the versatility of these agents in sulfonating amines with excellent yields. Dios chloride, for instance, has been employed successfully to sulfonate primary and secondary amines, demonstrating the stability and reactivity of the dioxolan-yl and thiophene-sulfonyl groups under various conditions, including basic and reductive environments (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the dioxolan-yl group has been elucidated through various spectroscopic techniques. For example, the X-ray diffraction method has been used to study the structure of related compounds, confirming their molecular geometry and providing insight into the steric and electronic influences of the dioxolan-yl and thiophene-sulfonyl moieties on the compound's reactivity and stability (Ramazani et al., 2011).

Chemical Reactions and Properties

The reactivity of thiophene-2-sulfonyl derivatives, closely related to 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride, has been extensively studied. These compounds participate in various reactions, including electrophile-induced cyclization and reactions with amines, hydrazine, and sodium azide. Such studies shed light on the versatile chemical behavior of the thiophene sulfonyl group, which is pivotal in synthesizing heterocyclic products and understanding the reaction mechanisms involved (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of related sulfone and sulfoxide compounds offer insights into the characteristics of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride. Such compounds typically exhibit solid or liquid forms at room temperature and are soluble in common organic solvents. These properties are crucial for their application in chemical syntheses and the development of pharmaceuticals and materials (Chauhan et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride and related compounds, such as their stability under various conditions and reactivity towards different reagents, are central to their utility in synthetic chemistry. For instance, the stability of the Dios group under basic and reductive conditions, and its removal by heating in an aqueous solution of trifluoroacetic acid, exemplifies the controlled reactivity essential for chemical transformations and syntheses (Sakamoto et al., 2006).

科学研究应用

Protecting and Activating Group in Amine Synthesis

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride, as a sulfonating agent, plays a crucial role in amine synthesis. It has been utilized in the sulfonation of primary and secondary amines, yielding excellent results. This compound demonstrates high stability under basic and reductive conditions, and can be effectively removed under specific conditions (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Synthesis of Thiophene Derivatives

In the synthesis of thiophene derivatives, this compound has been employed for its strong antioxidant properties. Specifically, thiophenyl-chalcones derivatives synthesized with this compound showed high antioxidant activity, surpassing known antioxidants in certain measures (Sönmez, Gür, & Sahin, 2023).

Formation of Naphthalenes and Dioxaphosphepine

Research indicates that 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride is involved in the formation of various complex organic compounds. For instance, it aids in the formation of naphthalenes and enables the creation of naphtho-fused dioxaphosphepine, contributing significantly to the field of organic chemistry (Alajarín, Bonillo, Marín‐Luna, Sánchez-Andrada, & Vidal, 2013).

Role in Organic Synthesis and Photochemistry

This compound is also pivotal in various organic synthesis processes and has been studied for its role in photochemical reactions. For example, its derivatives have been used to study solid-state photochemistry, contributing to our understanding of photodecarbonylation and photocycloaddition processes (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).

Antibacterial and Antifungal Properties

The derivative compounds of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride have shown potential in antibacterial and antifungal applications. Certain thiophenyl-chalcone derivatives synthesized using this compound exhibited significant activity against various bacterial and fungal strains (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

安全和危害

- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

- Precautionary Statements : P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501.

- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines.

未来方向

Research on 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride continues to explore its synthetic applications, reactivity, and potential biological activities. Future directions may involve developing novel synthetic methodologies, investigating its pharmacological properties, and exploring its use in material science.

Please note that this analysis is based on available literature, and further studies may provide additional insights. For specific details, refer to relevant peer-reviewed papers and technical documents1.

属性

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOURREASJQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441494 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

CAS RN |

103011-38-7 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)